Cas no 5334-53-2 (4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine)

4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine structure
5334-53-2 structure
Product Name:4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
CAS No:5334-53-2
MF:C7H8N4O
MW:164.164620399475
CID:1585685
PubChem ID:219763
Update Time:2025-04-21

4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
    • 4-methoxy-1-methyl-indole
    • 4-Methoxy-1-methyl-1H-indole
    • AC1LC6K6
    • AGN-PC-0CS5QV
    • 1-Methyl-4-methoxy-indol
    • ZINC00409174
    • 4-Methoxy-1-methyl-1H-pyrazolo&lt
    • 3,4-d&gt
    • pyrimidin
    • 4-Methoxy-1-methyl-indol
    • AC1Q4EO8
    • CTK5E1692
    • SureCN347727
    • 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
    • 259055_ALDRICH
    • 1-Methyl-4-methoxy-1H-indole
    • 4-methoxyl-N-methylindole
    • 4-methoxy-1-methyl-1H-pyrazolo-&lt
    • pyrimidine
    • 4-methoxy-1-methyl-indole; 4-Methoxy-1-methyl-1H-indole; AC1LC6K6; AGN-PC-0CS5QV; 1-Methyl-4-methoxy-indol; ZINC00409174; 4-Methoxy-1-methyl-1H-pyrazolo< 3,4-d> pyrimidin; 4-Methoxy-1-methyl-indol; 4-methoxy-1-methyl-1H-indole; AC1Q4EO8; CTK5E1692; SureCN347727; 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin; 259055_ALDRICH; 1-Methyl-4-methoxy-1H-indole; 4-methoxyl-N-methylindole; 4-methoxy-1-methyl-1H-pyrazolo-< 3,4-d> pyri
    • NSC-1436
    • SR-01000632554-1
    • 1H-Pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
    • NSC1436
    • DYW3GW5E38
    • CCG-42561
    • pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
    • NoName_3139
    • Maybridge3_001431
    • HMS1435B01
    • SCHEMBL21851658
    • DTXSID50902606
    • IDI1_012818
    • 5334-53-2
    • Inchi: 1S/C7H8N4O/c1-11-6-5(3-10-11)7(12-2)9-4-8-6/h3-4H,1-2H3
    • InChI Key: XBCWBPFCXQJNMD-UHFFFAOYSA-N
    • SMILES: O(C)C1=C2C=NN(C)C2=NC=N1

Computed Properties

  • Exact Mass: 164.06994
  • Monoisotopic Mass: 164.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52.8Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 299.5°C at 760 mmHg
  • Flash Point: 134.9°C
  • Refractive Index: 1.666
  • PSA: 52.83
  • LogP: 0.37190
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent